molecular formula C9H11NO2 B3275118 D-Phenyl alanine CAS No. 62056-68-2

D-Phenyl alanine

Cat. No.: B3275118
CAS No.: 62056-68-2
M. Wt: 165.19 g/mol
InChI Key: HCRMTRJXSDDOIK-ZETCQYMHSA-N
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Description

Significance of D-Amino Acids in Biological and Chemical Systems (excluding human physiology)

D-amino acids, though less prevalent than their L-counterparts in eukaryotic protein structures, are integral to the biology of other organisms and specific chemical applications.

Bacterial Systems: D-amino acids, particularly D-alanine and D-glutamate, are essential structural components of bacterial peptidoglycan, a key element of the cell wall wikipedia.orgfrontiersin.orgnih.govfrontiersin.org. Their presence in the peptidoglycan layer confers resistance to degradation by host proteases that typically cleave L-amino acid peptide bonds wikipedia.orgfrontiersin.orgnih.gov. Beyond structural roles, extracellular D-amino acids released by bacteria can act as signaling molecules, influencing processes such as cell wall remodeling, biofilm formation and dispersal, spore germination, and growth fitness wikipedia.orgnih.govfrontiersin.orgoup.com. Furthermore, D-amino acids are found in various bacterial peptide antibiotics, including gramicidin, tyrocidine, and valinomycin, which are known to disrupt bacterial cell walls, particularly in Gram-positive bacteria wikipedia.org.

Plant Systems: In plants, phenylalanine serves as a crucial precursor in the phenylpropanoid pathway. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a foundational step in the biosynthesis of a wide array of plant compounds, including flavonoids and lignans (B1203133) wikipedia.orgd-nb.infocdnsciencepub.com.

Other Biological Systems: D-amino acids have been identified in various non-mammalian organisms. They have been reported in the blood of insects and mollusks wikipedia.orgjst.go.jp. Additionally, D-amino acid residues are found in peptides isolated from the skin secretions of amphibians, such as dermorphin (B549996) and dermenkephalin, as well as in neuropeptides from snails and toxins from animals like the male platypus wikipedia.orgresearchgate.netlifetein.com.cnresearchgate.net.

Chemical Applications: In the realm of chemistry, D-amino acids, including D-phenylalanine, can be utilized in racemic crystallography. Their incorporation can help create centrosymmetric crystals, which may facilitate more robust protein structure determination wikipedia.org.

The Enantiomeric Nature of Phenylalanine: Focus on the D-Stereoisomer

Phenylalanine (Phe) is an aromatic amino acid with the chemical formula C₉H₁₁NO₂ wikipedia.orgnih.gov. Its structure features a chiral alpha-carbon atom, meaning it exists as two enantiomers: L-phenylalanine and D-phenylalanine frontiersin.orgwikipedia.orgebi.ac.ukrsc.orgbiopharmaspec.com.

L-Phenylalanine: This is the naturally occurring, proteinogenic form of phenylalanine. It is an essential amino acid for humans and animals, meaning it cannot be synthesized de novo and must be obtained from the diet ebi.ac.ukrsc.org. L-phenylalanine is a precursor for tyrosine, which in turn is used to synthesize critical neurotransmitters like dopamine (B1211576) and norepinephrine, as well as the pigment melanin (B1238610) wikipedia.orgebi.ac.uk.

D-Phenylalanine: D-phenylalanine is the stereoisomer of L-phenylalanine, differing in the spatial arrangement of its amino group around the alpha-carbon wikipedia.orgbiopharmaspec.comnih.gov. Unlike L-phenylalanine, D-phenylalanine is not directly incorporated into ribosomal protein synthesis wikipedia.org. However, it possesses distinct biological activities and is studied for its unique properties. For instance, D-phenylalanine has been observed to arrest the fiber formation initiated by L-phenylalanine, suggesting a role in modulating amyloid aggregation ebi.ac.uk. It also exhibits pharmacological activity at niacin receptor 2 wikipedia.org.

Historical Context of D-Phenylalanine Research in Stereochemistry and Biochemistry

The scientific understanding of D-amino acids, including D-phenylalanine, has evolved significantly over time.

The existence of D-amino acids in biological systems was first noted in the 1950s when they were reported in the blood of insects and mollusks wikipedia.orgjst.go.jp. Earlier, in 1935, Nobel laureate H.A. Krebs had discovered D-amino acid oxidase in mammals, though the physiological significance of D-amino acids remained largely unrecognized for decades chromatographyonline.com. Phenylalanine itself was first synthesized in 1882 by Erlenmeyer and Lipp wikipedia.org.

Research into the specific roles of D-phenylalanine gained momentum in the late 20th century. Early studies in the 1980s explored the potential of DL-phenylalanine (a racemic mixture of D and L forms) as an antidepressant, with some preliminary findings suggesting efficacy rxlist.comhealthline.com. D-phenylalanine has also been investigated for its potential effects on Parkinson's disease rxlist.comhealthline.comebsco.com. The development of advanced analytical techniques, such as chiral column chromatography in the 1990s, significantly improved the ability to detect and quantify various D-amino acids in biological samples, leading to a surge in research mdpi.com. More recent decades have seen a growing appreciation for D-amino acids as signaling molecules and their involvement in diverse physiological and pathological processes across various organisms nih.gov.

Data Table: Physical Properties of D-Phenylalanine

PropertyValueSource
Physical DescriptionNeedles or prisms nih.gov
Melting Point541-543 °F (Decomposes) nih.gov
Boiling Point563 °F (Sublimes) nih.gov
SolubilitySoluble nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl (2S)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMTRJXSDDOIK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for D Phenylalanine Synthesis and Derivatization

Chemoenzymatic and Biocatalytic Routes to D-Phenylalanine

Biocatalysis has emerged as a powerful tool for the synthesis of D-phenylalanine, utilizing enzymes to perform highly selective transformations. acs.org These methods include kinetic resolutions, deracemization processes, and asymmetric synthesis from prochiral precursors, often integrated into efficient cascade reactions. acs.orgresearchgate.net

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely used strategy that relies on the differential reaction rates of two enantiomers with an enzyme. In the context of D-phenylalanine synthesis, this typically involves the selective transformation of the L-enantiomer from a racemic mixture, leaving the desired D-enantiomer unreacted. While effective, a significant drawback of EKR is its maximum theoretical yield of 50% for the desired enantiomer. acs.org Lipases are commonly employed enzymes in the kinetic resolution of amino acid derivatives. researchgate.netrsc.org

Dynamic Kinetic Resolution and Deracemization Processes

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. wikipedia.org DKR combines an enzymatic resolution step with an in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single enantiopure product. wikipedia.orgmdpi.com This is achieved by integrating a chemical or enzymatic racemization catalyst that continuously interconverts the enantiomers. rsc.org

Deracemization is another powerful strategy that converts a racemic mixture into a single enantiomer. acs.org Chemoenzymatic deracemization often involves a stereoselective oxidation of one enantiomer (typically the L-form) to a prochiral intermediate, followed by a non-selective reduction back to the racemic amino acid. This process results in the accumulation of the non-oxidized enantiomer (the D-form). nih.gov For instance, a system coupling the amination of a cinnamic acid by a phenylalanine ammonia (B1221849) lyase (PAL) with a chemoenzymatic deracemization based on stereoselective oxidation by an L-amino acid deaminase (LAAD) and non-selective reduction with an ammonia-borane complex has been successfully employed. nih.govcnpereading.com

StrategyKey FeatureTheoretical YieldExample
Enzymatic Kinetic Resolution (EKR)Selective transformation of one enantiomer from a racemic mixture.50%Lipase-catalyzed resolution of phenylalanine esters.
Dynamic Kinetic Resolution (DKR)Combines enzymatic resolution with in-situ racemization.100%Ruthenium-catalyzed racemization coupled with lipase-catalyzed resolution of primary amines. organic-chemistry.org
Chemoenzymatic DeracemizationStereoselective oxidation of one enantiomer followed by non-selective reduction.>50%PAL-catalyzed amination coupled with LAAD oxidation and ammonia-borane reduction. nih.gov

Asymmetric Biotransformation and Stereoinversion Cascade Reactions

Asymmetric biotransformation and stereoinversion cascades represent highly efficient approaches for producing D-phenylalanine from readily available precursors like L-phenylalanine or prochiral keto-acids. acs.orgnih.gov These one-pot multi-enzymatic systems offer high atom economy and simplified downstream processing by avoiding the isolation of intermediates. researchgate.net

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgturner-biocatalysis.com While the natural reaction favors deamination, under high ammonia concentrations, the reverse reaction can be exploited for the synthesis of L-phenylalanine derivatives. turner-biocatalysis.com Interestingly, some PALs have been shown to catalyze the formation of significant amounts of D-phenylalanine derivatives from cinnamic acids, an activity that can be harnessed in cascade reactions. nih.govnih.gov In one approach, the PAL-catalyzed amination of a cinnamic acid is coupled with a deracemization system to enrich the D-enantiomer. nih.govnih.gov

L-amino acid deaminases (LAADs) are flavoenzymes that stereospecifically catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids and ammonia, without producing hydrogen peroxide. mdpi.comresearchgate.netnih.gov This property makes them highly valuable for biocatalytic cascades. In the context of D-phenylalanine synthesis, LAADs are used to convert L-phenylalanine into the intermediate phenylpyruvic acid. nih.govrsc.org

This intermediate can then be stereoselectively reduced to D-phenylalanine by a D-amino acid dehydrogenase (DAADH). nih.govrsc.orgfrontiersin.org DAADHs are NAD(P)+-dependent enzymes that catalyze the reversible oxidative deamination of D-amino acids. frontiersin.org Engineered DAADHs with broad substrate specificity have been developed to efficiently catalyze the reductive amination of various α-keto acids, including phenylpyruvic acid, to yield the corresponding D-amino acids with high enantiomeric excess. nih.govacs.org

A prominent example of a stereoinversion cascade involves the use of an LAAD from Proteus mirabilis (PmLAAD) to deaminate L-phenylalanine to phenylpyruvic acid, which is then converted to D-phenylalanine by a meso-diaminopimelate dehydrogenase (StDAPDH) from Symbiobacterium thermophilum. This system has achieved quantitative yield and an enantiomeric excess greater than 99% for D-phenylalanine. nih.govrsc.org

EnzymeFunction in D-Phenylalanine SynthesisSubstrate(s)Product(s)
Phenylalanine Ammonia Lyase (PAL)Amination of cinnamic acids to produce a racemic or enriched mixture of phenylalanine. nih.govCinnamic acid, AmmoniaL- and D-Phenylalanine
L-Amino Acid Deaminase (LAAD)Stereospecific deamination of L-phenylalanine to its keto acid. nih.govrsc.orgL-Phenylalanine, WaterPhenylpyruvic acid, Ammonia
D-Amino Acid Dehydrogenase (DAADH)Stereoselective reductive amination of the keto acid to D-phenylalanine. nih.govrsc.orgPhenylpyruvic acid, Ammonia, NAD(P)HD-Phenylalanine, NAD(P)+

Many dehydrogenases, including DAADHs, require stoichiometric amounts of reduced nicotinamide (B372718) cofactors (NADH or NADPH) for their catalytic activity. The high cost of these cofactors necessitates an in-situ regeneration system for the process to be economically viable. nih.gov Formate (B1220265) dehydrogenase (FDH) is a commonly used enzyme for this purpose. nih.govdntb.gov.ua FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH or NADP+ to NADPH. nih.govnih.govrsc.org The integration of an FDH-based cofactor regeneration system into a stereoinversion cascade for D-phenylalanine synthesis has been shown to drive the reaction to completion, achieving high yields and enantiopurity. nih.govrsc.org For instance, a tri-enzymatic cascade using an LAAD, a DAADH, and an FDH has been developed for the efficient synthesis of D-phenylalanine from L-phenylalanine. researchgate.net

Hydantoinase Method for Chiral D-Phenylalanine Derivatives

The hydantoinase process is a well-established and industrially significant biocatalytic method for the production of enantiomerically pure D-amino acids, including D-phenylalanine and its derivatives. researchgate.netsemanticscholar.orgresearchgate.net This method utilizes a dynamic kinetic resolution approach, which theoretically allows for a 100% yield by combining enzymatic hydrolysis with in-situ racemization of the substrate. researchgate.netresearchgate.net

The process begins with a racemic mixture of a 5-monosubstituted hydantoin (B18101), such as 5-benzylhydantoin (B43465) for D-phenylalanine synthesis. researchgate.netcore.ac.uk The key steps are catalyzed by a multi-enzyme system:

Racemization : A hydantoin racemase or spontaneous racemization under alkaline conditions continuously converts the L-enantiomer of the hydantoin substrate, which is not acted upon by the D-specific hydantoinase, into the D-enantiomer. researchgate.nettandfonline.com This ensures the entire pool of racemic substrate is available for conversion.

D-Specific Hydrolysis : A D-selective hydantoinase (dihydropyrimidinase) catalyzes the stereoselective ring-opening hydrolysis of the D-enantiomer of the 5-substituted hydantoin. This reaction yields an N-carbamoyl-D-amino acid. researchgate.netsemanticscholar.orgtandfonline.com

Decarbamoylation : A D-specific N-carbamoylase (N-carbamoyl-D-amino acid hydrolase) then hydrolyzes the N-carbamoyl-D-amino acid to produce the final, optically pure D-amino acid and releases ammonia and carbon dioxide. researchgate.nettandfonline.com

Research has demonstrated the effectiveness of this method on various derivatives. For instance, a study using recombinant D-hydantoinase from Vigna angularis (rD-HYD) evaluated its activity on a series of 5-benzylhydantoin derivatives containing halogen and methyl substituents. The results indicated a high bioconversion efficiency for all tested substrates, with a notable preference for substrates with halogen substituents over those with methyl groups. core.ac.uk

Below is a table summarizing the bioconversion efficiency of rD-HYD for different 5-benzylhydantoin derivatives.

Table 1: Bioconversion Efficiency of rD-HYD for 5-Benzylhydantoin Derivatives

Substrate (5-substituted benzylhydantoin) Substituent Position Bioconversion Efficiency (%)
4-Methyl-benzylhydantoin 4-Methyl 90.15
3-Methyl-benzylhydantoin 3-Methyl 92.43
2-Methyl-benzylhydantoin 2-Methyl 87.32
4-Fluoro-benzylhydantoin 4-Fluoro 100.00
3-Fluoro-benzylhydantoin 3-Fluoro 99.87
2-Fluoro-benzylhydantoin 2-Fluoro 98.65
4-Chloro-benzylhydantoin 4-Chloro 100.00
3-Chloro-benzylhydantoin 3-Chloro 100.00
2-Chloro-benzylhydantoin 2-Chloro 100.00

Data sourced from a study on the stereoselectivity and hydrolysis efficiency of recombinant D-hydantoinase from Vigna angularis. core.ac.uk

Metabolic Engineering Approaches for D-Phenylalanine Biosynthesis in Microbial Systems

Metabolic engineering of microorganisms, particularly Escherichia coli, offers a promising alternative to chemical and chemo-enzymatic methods for producing D-phenylalanine. researchgate.netacs.org This approach focuses on designing and optimizing microbial biosynthetic pathways to achieve high-yield fermentation of the target D-amino acid from simple carbon sources like glucose. researchgate.netnih.govnih.gov

A key strategy involves the creation of a novel metabolic pathway within E. coli that first deregulates the synthesis of L-phenylalanine and then efficiently converts it into its D-isomer. researchgate.netacs.org This engineered pathway integrates enzymes from different microbial sources to function as a cohesive unit. The essential components of this system include:

Deregulated L-Phenylalanine Production : To increase the precursor pool, key enzymes in the native L-phenylalanine synthesis pathway are engineered to be resistant to feedback inhibition. This typically involves using a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and the chorismate mutase-prephenate dehydratase from E. coli. researchgate.netacs.org

Conversion of L- to D-Phenylalanine : A multi-enzyme operon is introduced to catalyze the conversion. This operon often consists of:

L-amino acid deaminase (LAAD) from a species like Proteus myxofaciens. This enzyme initiates the conversion by deaminating L-phenylalanine to its corresponding α-keto acid, phenylpyruvate. researchgate.netacs.org

D-amino acid aminotransferase (DAAT) from a bacterium such as Bacillus sphaericus. This enzyme then catalyzes the stereoselective transamination of phenylpyruvate to D-phenylalanine. researchgate.netacs.org

Alanine racemase from an organism like Salmonella typhimurium. This enzyme provides the D-alanine required as an amino donor for the DAAT-catalyzed reaction by racemizing L-alanine. researchgate.netacs.org

The broad substrate specificity of both the L-amino acid deaminase and the D-amino acid aminotransferase makes this engineered system versatile, allowing for the synthesis of a wide variety of D-amino acids with minor modifications to the pathway. researchgate.netacs.org

Asymmetric Chemical Synthesis of D-Phenylalanine

Asymmetric hydrogenation is a powerful strategy for the enantioselective synthesis of D-phenylalanine. This method involves the reduction of a prochiral precursor using hydrogen gas in the presence of a chiral transition metal catalyst. A common approach comprises a two-step process:

Asymmetric Hydrogenation : The first step involves the hydrogenation of acetamidocinnamic acid or its derivatives. This reaction is carried out in the presence of a chiral catalyst system, typically a transition metal complexed with a chiral organophosphorus ligand. google.com The catalyst directs the addition of hydrogen across the double bond from a specific face, thereby establishing the desired stereocenter and producing N-acetyl-D-phenylalanine with high optical purity. google.comacs.org The reaction is generally performed under hydrogen pressure (0.7-4 MPa) and at controlled temperatures (20-80 °C). google.com

Hydrolysis : The N-acetyl-D-phenylalanine obtained from the hydrogenation step is then subjected to hydrolysis. This step removes the N-acetyl protecting group, yielding the final D-phenylalanine product. google.com

This method is advantageous for its potential to produce high optical purity D-phenylalanine, which is critical for pharmaceutical applications. google.com The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Asymmetric phase-transfer catalysis provides an operationally simple and effective route for synthesizing chiral D-phenylalanine derivatives. nih.gov This strategy often employs the alkylation of a glycine (B1666218) Schiff base derivative using a chiral phase-transfer catalyst under mild, biphasic conditions.

A representative procedure involves the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with a substituted benzyl (B1604629) bromide. nih.gov The reaction is catalyzed by a chiral quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. nih.gov The catalyst facilitates the transfer of the enolized glycine substrate from the aqueous phase to the organic phase, where it reacts with the benzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively, leading to the formation of the (R)-configured product, which corresponds to D-phenylalanine derivatives after deprotection. nih.gov

This method offers several advantages, including mild reaction conditions, operational simplicity, and the ability to synthesize both (R)- and (S)-enantiomers by using pseudoenantiomeric catalysts (derived from cinchonidine (B190817) and cinchonine, respectively). nih.gov The approach has been shown to produce a variety of unnatural D-phenylalanine derivatives in high yields and with excellent enantioselectivity.

Optimization and Engineering of Biocatalysts for D-Phenylalanine Production

Directed evolution and site-directed mutagenesis are powerful protein engineering tools used to enhance the properties of enzymes for specific biocatalytic applications, including the synthesis of D-phenylalanine. nih.govresearchgate.net These techniques allow researchers to tailor enzyme activity, stability, and stereoselectivity by introducing specific mutations into the enzyme's genetic code. Phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, has been a frequent target for such engineering efforts to improve its utility in D-phenylalanine production cascades. nih.govrsc.org

In another approach, deep mutational scanning (DMS) was employed to create a detailed mutational landscape of PAL. digitellinc.com This technique involves generating large libraries of enzyme variants and using a growth-based selection system in E. coli to link enzyme activity to cell survival. By sequencing the enriched library, researchers identified numerous mutational "hotspots" that positively impacted PAL's function. This DMS-guided approach, combined with structure-function analysis and saturation mutagenesis at key sites, led to the identification of mutant combinations that significantly improved catalytic activity. digitellinc.com For example, combining beneficial mutations resulted in a PAL variant with a 2.5-fold improvement in catalytic efficiency. digitellinc.com These improvements were attributed to various mechanisms, including better substrate positioning in the active site and stabilization of the reaction's transition state. digitellinc.com

Table 2: Examples of Engineered PAL Variants with Enhanced Activity

Enzyme/Variant Engineering Strategy Fold Improvement in Activity/Fitness Reference
Phenylalanine Ammonia-Lyase (PAL) Single round of directed evolution coupled with high-throughput enrichment ~2-fold increase in turnover frequency rsc.org
Phenylalanine Ammonia-Lyase (PAL) Deep mutational scanning (DMS) guided library creation and screening Up to 2.5-fold improvement in catalytic activity digitellinc.com
LmrR_pAF Designer Enzyme Consecutive rounds of directed evolution ~100-fold boost in turnover frequency (kcat) nih.gov

Immobilization Techniques for Enzymes in D-Phenylalanine Synthesis (e.g., D-Amino Acid Oxidase, Phenylalanine Ammonia-Lyase)

Enzyme immobilization is a critical strategy in industrial biocatalysis, designed to enhance the stability and reusability of enzymes, thereby improving the economic feasibility of synthetic processes. This involves confining enzymes to or within an inert, insoluble material. youtube.com For the synthesis of D-Phenylalanine, the immobilization of key enzymes like D-Amino Acid Oxidase (D-AAO) and Phenylalanine Ammonia-Lyase (PAL) has been extensively researched to overcome the limitations of using free enzymes, such as low operational stability and difficult recovery from the reaction mixture. nih.govnih.gov Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking. youtube.comnih.gov

Immobilization of D-Amino Acid Oxidase (D-AAO)

D-Amino Acid Oxidase is a crucial enzyme in processes that involve the conversion of D-amino acids. Various techniques have been developed to enhance its stability and performance through immobilization.

Covalent bonding is a frequently used method that provides strong enzyme-support interactions, leading to highly stable biocatalysts. mdpi.commdpi.com For instance, D-AAO from hog kidney has been successfully immobilized on an attapulgite (B1143926) support using glutaraldehyde (B144438) as a crosslinking agent, achieving immobilization yields of 40 to 70%. nih.gov This process involved optimizing conditions like pH and the concentration of both the enzyme and glutaraldehyde. nih.gov Another study demonstrated the covalent immobilization of D-AAO apoenzyme and holoenzyme to various forms of agarose, which resulted in a stable and active biocatalyst. nih.gov The immobilized enzyme's apparent Michaelis constant (Km) and substrate specificity were similar to the free enzyme, though the optimal pH shifted by 1.0-2.0 units towards the acidic side. nih.gov Similarly, D-AAO from Rhodotorula gracilis was covalently bound to monolithic silica (B1680970) pellets, which improved its long-term stability at various temperatures and allowed for repeated use without significant loss of activity. mdpi.com

Immobilization can also alter the kinetic properties and stability of D-AAO. When immobilized on attapulgite, the apparent Km values for D-alanine, D-valine, and D-tryptophan decreased compared to the soluble enzyme. nih.gov However, the thermal stability of this immobilized D-AAO was lower than the soluble form between pH 6 and 8 but higher outside this range. nih.gov In another case, stabilization of D-AAO against hydrogen peroxide was achieved by immobilizing it onto magnetic nanoparticles. scilit.com The immobilized enzyme retained 93% of its activity after 5 hours in the presence of 20 mM H₂O₂, whereas the free enzyme was completely inactivated after 3.5 hours. scilit.com

EnzymeImmobilization MethodSupport MaterialKey Research Findings
D-Amino Acid Oxidase (Hog Kidney) Covalent Bonding / Cross-linkingAttapulgiteImmobilization yields of 40-70%. Apparent Km values for D-alanine, D-valine, and D-tryptophan decreased. Thermal stability was altered depending on pH. nih.gov
D-Amino Acid Oxidase Covalent BondingAminoalkyl/Carboxyalkyl AgaroseThe apparent Michaelis constant and substrate specificity were similar to the free enzyme. The optimum pH shifted towards the acidic side by 1.0-2.0 units. nih.gov
D-Amino Acid Oxidase (Rhodotorula gracilis) Covalent BondingMonolithic Silica PelletsImmobilization improved long-term thermal stability and allowed for repeated usage (at least five times) without loss of activity. mdpi.com
D-Amino Acid Oxidase (Rhodosporidium toruloides) Covalent BondingMagnetic NanoparticlesEnhanced stability against hydrogen peroxide; retained 93% activity after 5h, while the free enzyme was completely inactivated. scilit.com

Immobilization of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is widely used for its ability to catalyze the deamination of L-phenylalanine to trans-cinnamic acid, a reaction that can be reversed under high ammonia concentrations for the synthesis of L-phenylalanine and its derivatives. nih.govrsc.org Immobilization is particularly important for PAL to enhance its operational stability, which is often a limiting factor in industrial applications. nih.govfrontiersin.org

A variety of immobilization strategies have been explored for PAL. Covalent immobilization of PAL from Petroselinum crispum (PcPAL) onto single-walled carbon nanotubes (SWCNTs) resulted in a robust biocatalyst with high activity and operational stability. nih.govrsc.org This site-specific immobilization allowed the biocatalyst to be reused for over seven cycles with excellent conversion rates of cinnamic acid to L-Phe (~90% in 10 hours). nih.govrsc.org Another approach involved immobilizing PAL from Rhodotorula glutinis on a modified mesoporous silica support (MCM-41), which was then used in a recirculating packed-bed reactor for the efficient resolution of DL-phenylalanine to produce D-phenylalanine. nih.gov

Entrapment is another effective technique. Recombinant Bambusa oldhamii PAL (BoPAL3) was immobilized on an electrospun nanofibrous membrane made of polyvinyl alcohol, nylon 6, and chitosan. mdpi.com The immobilized enzyme could be recycled for six consecutive cycles and retained 84% of its residual activity after 30 days of storage at 4°C, compared to 56% for the free enzyme. mdpi.com Similarly, PcPAL has been entrapped in nanofibrous polylactic acid matrices through emulsion electrospinning, creating a promising and easy-to-use biocatalyst. mdpi.com

Cross-linked enzyme aggregates (CLEAs) represent a carrier-free immobilization method that has been successfully applied to PAL. frontiersin.orgfrontiersin.org This technique involves precipitating the enzyme and then cross-linking the physical aggregates with a bifunctional reagent like glutaraldehyde. nih.govacs.org A highly stable system was developed by adsorbing PAL from Rhodotorula glutinis in amino-functionalized macroporous silica gel, followed by cross-linking to form CLEAs within the pores. nih.gov This preparation (MSG-CLEAs) showed an extended optimal temperature and pH range and superior stability against heat and denaturants compared to both free PAL and conventional CLEAs. nih.gov For instance, after 6 hours at 60°C, the MSG-CLEAs retained over 47% of initial activity, while standard PAL-CLEAs retained only 7%. nih.gov

EnzymeImmobilization MethodSupport Material / TechniqueKey Research Findings
Phenylalanine Ammonia-Lyase (Petroselinum crispum) Site-specific Covalent ImmobilizationSingle-Walled Carbon Nanotubes (SWCNTs)High operational stability, maintaining ~90% conversion of cinnamic acid over 7 reaction cycles. nih.govrsc.org
Phenylalanine Ammonia-Lyase (Bambusa oldhamii) Entrapment / Cross-linkingElectrospun Nanofibrous Membranes (PVA/Nylon 6/Chitosan)Retained 84% residual activity after 30 days of storage (vs. 56% for free enzyme) and was reusable for six cycles. mdpi.com
Phenylalanine Ammonia-Lyase (Rhodotorula glutinis) Adsorption & Cross-linking (CLEA)Amino-functionalized Macroporous Silica GelEnhanced thermal stability; retained >47% activity after 6h at 60°C, compared to 7% for conventional CLEAs. Good reusability. nih.gov
Phenylalanine Ammonia-Lyase (Rhodotorula glutinis) Covalent BondingMesoporous silica support (MCM-41)Used in a packed-bed reactor for D-phenylalanine production, showing high stability for over 16 continuous cycles (384 hours). nih.gov
Phenylalanine Ammonia-Lyase (Petroselinum crispum) EntrapmentNanofibrous Polylactic Acid (PLA) MatricesEmulsion electrospinning successfully entrapped the enzyme, protecting its activity. Emulsifiers like Tween 80 significantly improved specific enzyme activity. mdpi.com

Fundamental Biochemical Interactions and Enzymatic Transformations of D Phenylalanine

D-Amino Acid Oxidase (DAAO) Interaction with D-Phenylalanine

D-amino acid oxidase (DAAO), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is primarily responsible for the oxidative deamination of D-amino acids. D-phenylalanine is a recognized substrate for this enzyme, undergoing a specific biochemical transformation.

Substrate Specificity and Kinetic Parameters of DAAO

DAAO exhibits a broad substrate specificity for D-amino acids, catalyzing their oxidation to corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide scispace.comnih.govfrontiersin.orguniprot.org. Human DAAO (hDAAO) demonstrates a preference for aromatic D-amino acids, showing significant activity towards D-phenylalanine nih.gov. Kinetic studies have quantified the interaction between DAAO and D-phenylalanine. For instance, DAAO from Trigonopsis variabilis in the presence of 40% [BMIM][BF(4)] exhibited kinetic parameters with D-phenylalanine as a substrate, including a of 187 nkat/g dry weight and a of 1.38 mM researchgate.netnih.gov. The DAAO from Caenorhabditis elegans has a reported of 2.72 mM for D-phenylalanine uniprot.org. Protein engineering efforts have also focused on modifying DAAO to alter its substrate specificity, with some variants showing reduced or lost activity towards D-phenylalanine d-nb.info.

Table 1: Kinetic Parameters of DAAO with D-Phenylalanine

Enzyme Source / ConditionsSubstrate (mM) (nkat/g dry weight)Reference
Trigonopsis variabilis DAAO in 40% [BMIM][BF(4)]D-Phenylalanine1.38187 researchgate.netnih.gov
Caenorhabditis elegans DAAOD-Phenylalanine2.72Not specified uniprot.org

Oxidative Deamination Pathways Involving D-Phenylalanine

D-Phenylalanine + O₂ + H₂O → 3-Phenylpyruvate + H₂O₂ + NH₄⁺ uniprot.org

This enzymatic conversion is crucial for the catabolism of D-amino acids and plays a role in various physiological contexts, including the generation of antimicrobial hydrogen peroxide at host-microbe interfaces nih.govresearchgate.net.

Influence of Environmental Factors (e.g., Ionic Liquids) on DAAO Activity with D-Phenylalanine

Environmental factors, such as the presence of ionic liquids (ILs), can significantly influence the activity and stability of DAAO. Studies have investigated the performance of DAAO in various ILs, including [BMIM][BF(4)] and [MMIM][MMPO(4)] researchgate.netnih.govsemanticscholar.orgresearchgate.net. These studies have shown that ILs can modulate the enzyme's structure and potentially its enantioselectivity researchgate.net. For instance, specific concentrations of [BMIM][BF(4)] were used to determine kinetic parameters for DAAO with D-phenylalanine researchgate.netnih.gov. However, some research indicates that ILs may not always offer a distinct advantage for specific reactions, such as the oxidative resolution of racemic phenylalanine researchgate.net.

D-Phenylalanine as a Modulator of Enzyme Activity

Beyond its role as a substrate for DAAO, D-phenylalanine functions as a modulator for other enzymes, notably enkephalinase and carbonic anhydrase, impacting neurological and physiological processes.

Enkephalinase Inhibition: Mechanistic Studies in Animal Models

D-Phenylalanine is recognized as an inhibitor of enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins, which are opioid peptides nih.govclinmedjournals.orggoogle.com. By inhibiting enkephalinase, D-phenylalanine increases the levels of enkephalins in the brain nih.govclinmedjournals.org. Mechanistic studies in animal models have explored this property. For example, in studies involving alcohol-preferring mice, D-phenylalanine administration led to increased brain enkephalin levels and a significant reduction in alcohol consumption, suggesting its potential role in modulating reward deficiency behaviors nih.govclinmedjournals.org. While some research has questioned the direct mediation of analgesia via opiate receptors in primate models nih.gov, other studies support its influence on the enkephalinergic system and its potential therapeutic applications in conditions related to stress and pain nih.govclinmedjournals.orggoogle.com.

Carbonic Anhydrase Activation and its Role in Cognitive Research Models

D-Phenylalanine also acts as an activator for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including cognition and memory nih.govpnas.orgresearchgate.nettandfonline.comacs.org. Research has demonstrated that D-phenylalanine can enhance CA activity, leading to positive effects on memory consolidation nih.govpnas.orgresearchgate.net. Specifically, studies in animal models have shown that D-phenylalanine administration potentiates object recognition memory and fear extinction memory nih.govpnas.org. This cognitive enhancement is associated with the activation of extracellular signal-regulated kinase (ERK) pathways in key brain regions like the cortex and hippocampus, which are critical for memory formation nih.govpnas.org. Conversely, carbonic anhydrase inhibitors have been shown to impair memory, and their effects can be counteracted by D-phenylalanine, highlighting its role as a cognitive modulator through CA activation nih.govpnas.orgtandfonline.com. D-phenylalanine has shown specific activatory properties for certain CA isoforms, such as human carbonic anhydrase II (hCA II) researchgate.net.

Table 2: Carbonic Anhydrase Activation by D-Phenylalanine

CA IsoformActivator (nM) (M) (µM)Reference
hCA ID-Phenylalanine--63 researchgate.net
hCA IID-Phenylalanine35-- researchgate.net
hCA IVD-Phenylalanine--86 researchgate.net
hCA VAD-Phenylalanine-4.6- researchgate.net
hCA VIID-Phenylalanine-9.7- researchgate.net
hCA XIVD-Phenylalanine-4.6- researchgate.net

Note: values are reported as activation constants. Some sources use nM, others µM. Values are presented as reported.

Compound List:

D-Phenylalanine

D-amino acid oxidase (DAAO)

Hydrogen peroxide (H₂O₂)

Phenylpyruvic acid

Ammonia

Ionic Liquids (ILs)

[BMIM][BF(4)]

[MMIM][MMPO(4)]

Enkephalins

Enkephalinase

Carbonic Anhydrases (CAs)

Extracellular signal-regulated kinase (ERK)

Human Carbonic Anhydrase II (hCA II)

Advanced Analytical and Structural Characterization of D Phenylalanine

Chromatographic and Spectroscopic Methods for Enantiomeric Analysis

Distinguishing between enantiomers of chiral molecules like D-Phenylalanine is critical, as their biological activities and chemical properties can differ significantly. Chromatographic and spectroscopic techniques are paramount in achieving this separation and detection.

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of D-Phenylalanine. This method utilizes chiral stationary phases (CSPs) that interact differently with the D- and L-enantiomers, enabling their separation. Various CSPs, such as those based on cyclodextrins, teicoplanin, or ristocetin, have been successfully employed researchgate.net.

One approach involves using a CROWNPAK CR+ column with a mobile phase consisting of perchloric acid (pH 1.55 or 4.0) and methanol, achieving baseline resolution and detecting trace amounts of L-Phenylalanine impurity in D-Phenylalanine samples d-nb.infoscientific.net. Another method utilizes a CHIRALPAK ID column with a supercritical fluid chromatography (SFC) system, offering improved resolution and throughput compared to traditional normal-phase HPLC, with detection limits as low as 500 ng/mL waters.com. Derivatization strategies, such as reacting phenylalanine with (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide, followed by reversed-phase HPLC, can also be used to separate the resulting diastereomers nih.gov. The enantiomeric excess (ee) is typically calculated based on the peak areas of the separated enantiomers, with methods achieving resolutions of up to 2.75 and detection limits as low as 0.1 μgmL⁻¹ researchgate.net.

Table 1: Chiral HPLC Methods for D-Phenylalanine Purity Determination

ColumnMobile PhaseDetectionResolution/EE IndicationLODReference(s)
CROWNPAK CR+, 4.0x150 mmPerchloric acid (pH 1.55) / MethanolUV 200 nm<0.1% L-Phe impurityN/A d-nb.info
CHIRALPAK ID, 4.6x100 mm, 3 μmCO₂/MeOH (0.1% NH₄OH)UV 210 nmImproved resolution/throughput500 ng/mL waters.com
Crownpak CR (+) (5μm, 4.0x150mm)Perchloric acid (pH 4.0): Methanol (90:10)UVBaseline resolvedN/A scientific.net
Teicoplanin/Ristocetin-based CSPsAcetonitrile/Water (75:25 or 60:40)UVResolution 1.59-2.750.1 μgmL⁻¹ researchgate.net
Derivatization (FDNP-Val-NH2) + RP-HPLCAcetonitrile/0.1% TFA; 0.1% TFA gradient elutionUVL-L faster than D-LN/A nih.gov
Copper mixed chelate complexationAmmonium (B1175870) acetate (B1210297) buffer, Acetonitrile, Isopentyl alcohol, Isopropyl alcoholUVSeparation in <15 minN/A researchgate.net

UV-Visible and Fluorescence Spectroscopy in Chiral Discrimination

UV-Visible and fluorescence spectroscopy offer sensitive methods for detecting and discriminating D-Phenylalanine, often by employing specific chiral probes or molecules that exhibit altered spectral properties upon interaction with the amino acid. These techniques can leverage changes in fluorescence intensity, emission wavelength, or UV-Vis absorption spectra.

Research has demonstrated that a chiral perylene (B46583) bisimide (PBI) derivative can selectively discriminate D-Phenylalanine. D-Phenylalanine induces significant, enantioselective variations in the aggregation state of the PBI derivative, observable through changes in UV-Vis spectra and fluorescence emission at approximately 546 nm. This system has shown limits of detection (LOD) as low as 64.2 ± 0.38 nM frontiersin.orgresearchgate.net. Other fluorescent probes, such as certain squaramide derivatives or H8-BINOL-based sensors, have also been developed. These probes exhibit differential fluorescence responses to L- and D-Phenylalanine, with some showing fluorescence enhancement for L-Phenylalanine and reduction or no change for D-Phenylalanine, or vice versa, allowing for enantioselective ratios (ef) of up to 104.48 jlu.edu.cnrsc.orgmdpi.com.

Table 2: UV-Vis and Fluorescence Spectroscopy for D-Phenylalanine Discrimination

System/ProbeObserved Spectral ChangeDetection Limit (LOD)Selectivity IndicationReference(s)
Chiral Perylene Bisimide (PBI) derivativeFluorescence enhancement (546 nm), UV-Vis spectral variations64.2 ± 0.38 nM (10⁻⁷–10⁻⁵ M)Enantioselective frontiersin.orgresearchgate.net
Squaramide probe 5Fluorescence reduction (D-Phe), enhancement (L-Phe)N/AIL/ID ratio up to 2.4 jlu.edu.cn
H8-BINOL chiral fluorescent sensorSignificant fluorescence enhancement (L-Phe), no change (D-Phe)N/Aef = 104.48 rsc.org
Imidazole bromide probe (R)-1Fluorescence enhancement ratio (ef)N/Aef = 5.1 mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the molecular structure and functional groups present in D-Phenylalanine by analyzing its vibrational modes. The FT-IR spectrum of D-Phenylalanine exhibits characteristic absorption bands corresponding to its amino, carboxyl, and phenyl groups.

The spectrum of D-Phenylalanine is broadly similar to that of L-Phenylalanine, indicating conserved functional group vibrations, but subtle differences can arise due to their enantiomeric configurations yildiz.edu.trinfona.pl. Key absorption bands include those for N-H and O-H stretching in the 3400–3000 cm⁻¹ region, C-H stretching for aromatic and methylene (B1212753) groups between 2950 and 2800 cm⁻¹, and the asymmetric stretching of the carboxylate group (νCOO⁻) typically observed around 1626 cm⁻¹ frontiersin.orgyildiz.edu.tr. The presence of bands around 1510 cm⁻¹ and peaks near 1600 cm⁻¹ and 1519 cm⁻¹ are indicative of the zwitterionic form of the amino acid researchgate.net. Vibrations associated with the benzene (B151609) ring, such as out-of-plane bending (848, 912, 949 cm⁻¹), ring breathing (1001 cm⁻¹), and in-plane bending (1025, 1076 cm⁻¹), also contribute to the spectrum researchgate.net. FT-IR has also been used to confirm the identity of D-Phenylalanine in various contexts, including the characterization of materials where it is incorporated nih.govresearchgate.net.

Table 3: Key FT-IR Absorption Bands of D-Phenylalanine

Wavenumber (cm⁻¹)AssignmentNotesReference(s)
3400–3000νO-H, νN-H stretchingPhenylalanine substituent modes frontiersin.org
2950–2800Aromatic C-H, CH₂ stretchingPhenylalanine substituent modes frontiersin.org
1626Asymmetric νCOO⁻ stretchingSimilar to L-Phe (1625 cm⁻¹) yildiz.edu.tr
1510Amine group vibration (νN-H)Confirms zwitterionic form researchgate.net
1600, 1519Zwitterion specific bands researchgate.net
848, 912, 949Benzene ring out-of-plane bending researchgate.net
1001Benzene ring breathing researchgate.net
1025, 1076Benzene ring in-plane bending researchgate.net
1600CC stretching in the ring researchgate.net
466, 524Benzene ring deformation yildiz.edu.tr

Structural Elucidation and Conformational Analysis

Beyond enantiomeric purity, understanding the precise molecular structure and conformation of D-Phenylalanine is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and local electronic environment within the D-Phenylalanine molecule. These techniques are vital for confirming its structure and identifying impurities.

In ¹H NMR spectra, the aromatic protons of the phenyl ring typically resonate in the downfield region, generally between 6.83 and 7.70 ppm, with specific signals often observed around 7.1–7.4 ppm acs.orgresearchgate.netnih.gov. The proton attached to the chiral α-carbon (α-CH) usually appears around 4.2 ppm, while the β-methylene protons (β-CH₂) are found near 3.1–3.2 ppm acs.org. The amide NH proton signal is typically observed around 8.5 ppm acs.org. ¹³C NMR spectra reveal characteristic signals for the phenyl ring carbons in the range of 118–139 ppm, the carbonyl carbon (COO⁻) around 171 ppm, and the α-carbon at approximately 57 ppm acs.org. These spectral fingerprints are essential for confirming the identity and purity of D-Phenylalanine samples nih.govresearchgate.netchemicalbook.comnih.gov.

Table 4: ¹H NMR Chemical Shifts for Phenylalanine (Typical Values)

Proton TypeChemical Shift (ppm)AssignmentReference(s)
Aromatic protons6.83–7.70Phenyl ring researchgate.net
Phenyl ring7.11–7.39Phenyl ring acs.org
Phenyl ring7.37Phenyl ring nih.gov
NH (amide)~8.5Amide NH acs.org
α-CH~4.2α-carbon proton acs.org
β-CH₂~3.1, ~3.2β-methylene acs.org

Table 5: ¹³C NMR Chemical Shifts for Phenylalanine (Typical Values)

Carbon TypeChemical Shift (ppm)AssignmentReference(s)
Aromatic carbons118.0–139.17Phenyl ring acs.org
Carbonyl carbon~171.4Carboxylic acid acs.org
α-Carbon (Ca1)~57.0α-carbon acs.org

Mass Spectrometry (MS) for Identification and Sequence Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of D-Phenylalanine, as well as for identifying fragmentation patterns that aid in structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for purity analysis and impurity profiling.

The molecular ion of D-Phenylalanine (C₉H₁₁NO₂) typically appears as a protonated molecule [M+H]⁺ at an m/z of approximately 166.08. Fragmentation patterns, depending on the ionization method (e.g., Electrospray Ionization - ESI), can yield characteristic fragment ions corresponding to the loss of functional groups or cleavage of bonds within the molecule, aiding in its definitive identification nih.govmdpi.com. MS is also utilized in conjunction with other techniques, such as LC, to identify impurities or confirm the presence of D-Phenylalanine in complex matrices nih.govresearchgate.netresearchgate.net.

Table 6: Key Mass Spectrometry Data for D-Phenylalanine

Ion Typem/zNotesReference(s)
Molecular Ion~166.08[M+H]⁺ for C₉H₁₁NO₂ nih.gov
Fragment IonsVariesDependent on ionization method nih.govmdpi.com

Compound List

D-Phenylalanine

L-Phenylalanine

Melphalan HCl

D-Phenylalanine, 4-bis (2-chloroethyl) amino hydrochloride (D-enantiomer of Melphalan)

Perylene Bisimide (PBI) derivative

D-PBI

D-serine

D-histidine

Squaramide probe 5

H8-BINOL chiral fluorescent sensor

Imidazole bromide fluorescent probe (R)-1

(1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2)

o-phthaldehyde

N-acetyl l-cysteine (B1669680)

Applications of D Phenylalanine in Modern Chemical and Biological Research

D-Phenylalanine as a Chiral Synthon in Advanced Organic Synthesis

The chiral nature of D-phenylalanine makes it an attractive starting material and building block in complex organic synthesis, enabling the creation of molecules with specific three-dimensional arrangements crucial for biological function.

D-amino acids, including D-phenylalanine, are increasingly utilized in the synthesis of non-natural peptides and peptidomimetics. These modifications offer significant advantages over their naturally occurring L-peptide counterparts, such as enhanced stability against proteolytic enzymes, improved transport across cellular membranes, increased bioavailability, and altered agonist/antagonist potency and receptor affinity ptfarm.plformulationbio.comresearchgate.netnih.gov. By replacing L-amino acids with D-amino acids, or incorporating them throughout the peptide sequence, researchers can create peptide-based drugs with extended half-lives and improved therapeutic profiles ptfarm.plnih.govnih.gov. For instance, D-phenylalanine has been successfully incorporated into various peptidomimetics, contributing to enhanced enzymatic stability and altered pharmacological properties.

Beyond peptide chemistry, D-phenylalanine and its derivatives serve as chiral starting materials or intermediates in the synthesis of a wide array of bioactive compounds and specialty chemicals. Biocatalytic methods, employing engineered enzymes or metabolic pathways in microorganisms like Escherichia coli, are being developed for the efficient and enantioselective synthesis of D-phenylalanine and other D-amino acids. These methods offer high atom economy and access to valuable chiral building blocks for pharmaceuticals and fine chemicals researchgate.netacs.orgacs.org. For example, D-phenylalanine derivatives have been used in the design of tuberculostatic agents, such as Schaeffer's acid analogues, which target Mycobacterium tuberculosis type II dehydroquinase chemicalbook.com. The ability to synthesize D-phenylalanine enantiomerically pure through enzymatic routes is critical for its application in complex chemical synthesis acs.orgnih.gov.

Design and Development of Peptidomimetics Incorporating D-Phenylalanine

The strategic inclusion of D-phenylalanine in peptidomimetic design is a powerful approach to fine-tune molecular properties and biological activities.

A primary benefit of incorporating D-amino acids into peptide sequences is the significant enhancement of proteolytic stability. Natural peptides are often rapidly degraded by proteases present in biological systems, limiting their therapeutic utility. The presence of D-amino acids, such as D-phenylalanine, disrupts the recognition sites for many peptidases, thereby increasing the peptide's resistance to enzymatic hydrolysis and extending its in vivo half-life ptfarm.plresearchgate.netnih.govnih.govacs.orgmdpi.com. Furthermore, the specific stereochemistry of D-phenylalanine can influence how a molecule interacts with its target receptor, leading to improved selectivity for specific receptor subtypes or altered signaling pathways ptfarm.placs.orgmdpi.comnih.gov.

D-phenylalanine plays a crucial role in structure-activity relationship (SAR) studies for various classes of bioactive peptidomimetics.

Melanocortin Receptor Agonists: In the development of melanocortin receptor (MCR) agonists, substituting L-phenylalanine with D-phenylalanine at specific positions, such as in analogues of α-MSH, has been shown to enhance potency and improve metabolic stability ptfarm.pltocris.comrndsystems.comacs.org. For instance, the synthetic analogue [Nle4,D-Phe7]-α-MSH is a potent agonist at multiple melanocortin receptors tocris.comrndsystems.com. Modifications involving D-phenylalanine derivatives, such as 4-fluoro-D-phenylalanine, have led to MCR agonists with increased potency and selectivity ptfarm.pl. SAR studies have also revealed that while D-amino acids are often required for agonist activity at certain MCR positions, they can also mediate antagonism at others, demonstrating the nuanced role of stereochemistry acs.org.

Somatostatin (B550006) Analogues: D-phenylalanine is a key component in several synthetic somatostatin analogues, most notably Octreotide. The presence of D-phenylalanine, along with other modifications like D-tryptophan and a C-terminal amino alcohol, contributes significantly to Octreotide's remarkable resistance to metabolic degradation, allowing for sustained pharmacological effects ptfarm.plgoogle.com. Other somatostatin analogues also incorporate D-amino acids, including D-phenylalanine and D-tryptophan, to achieve potent and selective modulation of somatostatin receptors pnas.orgoup.comunipi.it.

Opioid Peptides and Other Bioactive Molecules: In the field of opioid peptide research, SAR studies have explored the impact of D-amino acid substitutions, including D-phenylalanine, on receptor binding affinity and selectivity. For example, modifications involving D-phenylalanine in enkephalin analogues have influenced their interaction with delta opioid receptors mdpi.commdpi.com. D-phenylalanine has also been utilized in the synthesis of compounds targeting other biological pathways, such as inhibitors of viral replication or enzymes involved in disease processes chemicalbook.commdpi.comresearchgate.net.

Table 1: D-Phenylalanine in Peptidomimetic Design and SAR Studies

Peptidomimetic/PeptideTarget/ApplicationRole of D-PhenylalanineObserved EffectReferences
[Nle4,D-Phe7]-α-MSHMelanocortin Receptors (MC1R, MC3R, MC4R, MC5R)Substitution for L-Phe at position 7Enhanced potency, increased biological activity, improved stability ptfarm.pl, tocris.com, rndsystems.com, acs.org
OctreotideSomatostatin ReceptorN-terminal residueIncreased resistance to metabolic degradation, prolonged pharmacological effects ptfarm.pl, google.com
Cetrorelix, AbarelixGnRH ReceptorPresence of D-4-chlorophenylalanineHigh antagonistic activity ptfarm.pl
Melanocortin Receptor Agonists (e.g., 4-fluoro-D-phenylalanine derivatives)Melanocortin ReceptorsModified D-Phe side chainPotent agonists with enhanced selectivity ptfarm.pl
DPDPE (cyclic enkephalin analog)Delta Opioid Receptor (DOR)D-Phe at position 4 (in some analogs)Influences receptor binding affinity and selectivity mdpi.com, nih.gov, mdpi.com
Schaeffer's acid analoguesMycobacterium tuberculosis type II dehydroquinaseBuilding blockInhibition of dehydroquinase (tuberculostatic design) chemicalbook.com

D-Phenylalanine as a Research Probe in Mechanistic Biology

D-phenylalanine can serve as a tool in mechanistic biology, either through its direct biological effects or its role in engineered biological systems. Its ability to inhibit enzymes involved in peptide degradation, such as carboxypeptidase A, has been investigated for its potential analgesic effects by prolonging the action of endogenous enkephalins nih.gov. Furthermore, the development of metabolic pathways for D-phenylalanine biosynthesis in organisms like E. coli provides insights into metabolic engineering and can be used to produce D-amino acids for research purposes researchgate.netacs.org. Studies involving labeled phenylalanine isomers also contribute to understanding amino acid metabolism and kinetics nih.gov.

Investigations into Neurobiological Mechanisms

Research utilizing animal models has shed light on the intricate neurobiological roles of phenylalanine, including its D-enantiomer, particularly concerning neurotransmission and synaptic plasticity. Studies involving the phenylketonuria (PKU) mouse model (PAHenu2) have demonstrated that elevated phenylalanine levels can lead to observable changes in neuronal morphology. Specifically, treatment with phenylalanine in hippocampal cultures resulted in a reduction in synapse density and dendrite length, accompanied by synaptic morphological alterations nih.gov. These findings suggest that hyperphenylalaninemia can disrupt the structural integrity of neuronal connections.

Furthermore, research indicates that hyperphenylalaninemia can contribute to a hypomonoaminergic state within the brain, characterized by reduced levels of key neurotransmitters such as serotonin, dopamine (B1211576), and noradrenaline. This state is associated with reduced glutamatergic neurotransmission, leading to impaired synaptic plasticity and potential neuronal atrophy nih.gov. D-phenylalanine itself has been investigated for its potential to modulate neurotransmitter systems by inhibiting the breakdown of enkephalins, thereby increasing their availability in the brain. This mechanism is hypothesized to influence reward circuitry and neurotransmitter balance nih.gov. Such studies in animal models are crucial for understanding the fundamental neurobiological consequences of altered amino acid metabolism, independent of direct clinical applications.

Studies of Amino Acid Transport and Metabolism at the Cellular Level

The transport and metabolism of amino acids, including D-phenylalanine, at the cellular level are critical for cellular function and organismal homeostasis. Large neutral amino acids (LNAAs), such as phenylalanine, compete for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1), which is a heterodimer of SLC7A5 and SLC3A2 (CD98) biorxiv.orgmdpi.com. This competitive transport mechanism means that elevated plasma concentrations of phenylalanine can significantly impair the brain uptake of other essential LNAAs, such as tyrosine and tryptophan biorxiv.orgnih.gov. This competition for LAT1 is a key factor in the neurodevelopmental deficits observed in conditions like phenylketonuria (PKU) biorxiv.orgnih.gov.

Beyond the BBB, LAT1 is also involved in the transport of aromatic amino acids within various cellular contexts mdpi.com. Research has also explored the role of D-amino acids in cellular interactions. For instance, D-phenylalanine, alongside D-leucine, has been shown to inhibit the release of antimicrobial peptides by activating sweet taste receptors (T1R2/3) in human sinonasal epithelial cells, potentially modulating innate immune responses frontiersin.org. Additionally, D-phenylalanine and D-tryptophan can act as chemoattractant factors for human leukocytes through the G protein-coupled receptor GPR109B, highlighting their role in cellular signaling and immune cell recruitment frontiersin.org. These studies underscore the importance of understanding amino acid transport systems and the specific cellular activities of D-amino acids.

Computational and Theoretical Modeling Studies

Computational and theoretical modeling approaches are indispensable tools for dissecting molecular interactions and designing novel compounds. D-Phenylalanine and its derivatives are frequently subjects of such studies, providing insights into binding mechanisms, stability, and potential applications.

Molecular Docking and Dynamics Simulations of D-Phenylalanine Interactions with Biomolecules

Molecular docking and molecular dynamics (MD) simulations are widely employed to predict and analyze the interactions of molecules with biological targets. In one study, the chromium complex of D-phenylalanine, Cr(D-Phe)₃, was investigated for its neuroprotective potential. Molecular docking revealed a strong binding affinity between Cr(D-Phe)₃ and α-synuclein (PDB ID: 1XQ8), with a docking score of -8.9 kcal/mol, which was more favorable than that of Levodopa (-7.7 kcal/mol). Molecular dynamics simulations further validated the stability of the Cr(D-Phe)₃-α-synuclein complex, demonstrating sustained structural compactness over a 100-ns period researchgate.net. This complex also exhibited strong binding affinities with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory mechanisms researchgate.net.

MD simulations have also been used to study the behavior of phenylalanine in crowded environments. Simulations of phenylalanine solutions at concentrations ranging from 50 to 300 mg/ml revealed differences in the description of aromatic side-chain interactions across various force fields, highlighting the complexities of modeling concentrated amino acid systems nih.gov. Comparative studies using MD simulations and quantum chemistry have explored the interaction strengths of phenylalanine and tyrosine in biomolecular condensates, indicating that tyrosine's ability to form hydrogen bonds and its lower free energy of transfer contribute to greater adhesive properties in certain environments compared to phenylalanine elifesciences.org. Furthermore, studies have examined the binding of phenylalanine derivatives to lipid membranes, with D-phenylalanine showing a higher binding constant to DPPC lipid membranes compared to L-phenylalanine aip.org. Molecular docking has also been instrumental in understanding the interactions of phenylalanine with other molecules, such as its favorable arrangement within the toroidal space of β-cyclodextrin, where its aromatic ring faces the secondary hydroxyl groups scienceasia.org.

Table 1: Molecular Docking Scores of Cr(D-Phe)₃ with α-synuclein

Compound Target PDB ID Docking Score (kcal/mol) Reference
Cr(D-Phe)₃ α-synuclein 1XQ8 -8.9 researchgate.net

Table 2: Binding Constants of Phenylalanine Derivatives with DPPC Lipid Membranes

Compound Binding Constant (M⁻¹) Reference
LPA 145 aip.org
DPA 346 aip.org
l-Phe 28 aip.org

Rational Design of D-Phenylalanine Derivatives for Targeted Research Applications

The rational design of D-phenylalanine derivatives is a key strategy for developing molecules with specific biological activities or for advancing synthetic methodologies. In the field of biocatalysis, protein engineering efforts are focused on the rational design of enzymes such as phenylalanine ammonia-lyases (PALs) and d-amino acid dehydrogenases to achieve efficient asymmetric synthesis of D-phenylalanines. This involves tailoring biocatalysts to enhance turnover rates and specificity for targeted reactions acs.org.

In synthetic biology, rational design has been applied to create genetic code expansion toolkits for the in vivo encoding of D-amino acids, including D-phenylalanine derivatives. By engineering pyrrolysyl-tRNA synthetase (PylRS) variants through mutations, researchers have expanded their substrate specificity to incorporate various D- and L-phenylalanine analogs. For instance, specific mutations in PylRS were designed to create a binding pocket accommodating both D- and L-phenylalanine analogs, with kinetic data (KM and kcat values) characterizing the efficiency of these engineered enzymes with different phenylalanine substrates frontiersin.org.

In medicinal chemistry, D-phenylalanine derivatives have been rationally designed and synthesized as potent inhibitors of the HIV-1 capsid protein. One such derivative, compound 13m, demonstrated significant antiviral activity (EC₅₀ = 4.33 μM) with low toxicity (CC₅₀ > 57.74 μM), comparable to established lead compounds. Structure-activity relationship (SAR) studies derived from these synthesized derivatives provide a foundation for further optimization and the discovery of novel capsid-targeting agents nih.gov.

Table 3: Antiviral Activity of Phenylalanine Derivatives against HIV-1

Compound EC₅₀ (μM) CC₅₀ (μM) SI Reference
13m 4.33 >57.74 >13.33 nih.gov

Table 4: PylRS Variant Activity with Phenylalanine Analogs

PylRS Variant Substrate (LFA/DFA) KM (mM) kcat (s⁻¹ × 10⁻²) Reference
DFRS2 LFA 2 0.09 ± 0.012 0.49 ± 0.035 frontiersin.org
DFRS2 LFA 4 0.05 ± 0.004 0.23 ± 0.005 frontiersin.org
DFRS2 LFA 6 0.12 ± 0.010 0.33 ± 0.015 frontiersin.org
DFRS2 DFA 1 1.65 ± 0.210 0.07 ± 0.001 frontiersin.org
DFRS2 DFA 3 1.20 ± 0.112 0.11 ± 0.005 frontiersin.org

Compound List:

D-Phenylalanine (D-Phe)

L-Phenylalanine (L-Phe)

Chromium-D-Phenylalanine (Cr(D-Phe)₃)

Levodopa

Tyrosine

Tryptophan

Phenylalanine analogs (LFA, DFA)

L-amino acid analogs (LFA)

D-amino acid analogs (DFA)

L-Phenylalanine derivatives

D-Phenylalanine derivatives

Emerging Research Frontiers and Future Prospects for D Phenylalanine Studies

Development of Novel D-Phenylalanine-Derived Research Tools and Reagents

The chemical versatility of D-phenylalanine allows for its modification into specialized derivatives that serve as critical tools in biochemical research, diagnostics, and synthetic chemistry. These derivatives are engineered to possess specific functionalities, enabling researchers to probe biological processes, develop advanced analytical methods, or synthesize complex molecules with high precision.

D-phenylalanine itself is a vital chiral intermediate and building block in the synthesis of numerous pharmaceuticals and fine chemicals, including antibiotics, antidiabetics, and chemotherapeutic agents google.comgoogle.comrsc.orgnih.govresearchgate.netnih.govresearchgate.netacs.orgpolimi.it. Beyond its role as a synthetic precursor, specific D-phenylalanine derivatives are being developed as research tools:

Peptide-Based Tools: Modified peptides incorporating D-phenylalanine residues, such as 2-(S-L-cysteinyl)-D-phenylalanine, are employed for peptide cross-linking. This functionality is crucial for studying protein-protein interactions and for developing novel therapeutics with enhanced stability and specific biological activities ontosight.ai.

Imaging Probes: D-phenylalanine has been integrated into complex peptide structures to create imaging probes. For instance, DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH) has been utilized as a SPECT imaging probe for visualizing tumors, demonstrating improved receptor binding affinities and providing insights for designing new GnRH peptides for diagnostic and therapeutic applications nih.gov.

Chiral Sensors: The development of chiral fluorescent sensors capable of selectively recognizing and quantifying enantiomers is an active area of research. Sensors incorporating D-phenylalanine or designed to interact with it, such as those based on H8-BINOL modified with a triazole ring, exhibit high enantioselectivity, allowing for the differentiation between D- and L-phenylalanine based on fluorescence response rsc.org.

Table 1: D-Phenylalanine Derivatives as Research Tools

Derivative/CompoundApplicationResearch Area/Purpose
N-Acetyl-D-phenylalanineChemical intermediateSynthesis of D-phenylalanine derivatives
2-(S-L-cysteinyl)-D-phenylalaninePeptide cross-linkingProtein-protein interaction studies, Therapeutics
DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)SPECT Imaging ProbeCancer research, Peptide design, Receptor binding studies
H8-BINOL chiral fluorescent sensor (with D-Phe)Enantioselective recognition of phenylalanineAnalytical chemistry, Chiral sensing

Integration of Omics Technologies for Comprehensive D-Amino Acid Profiling (excluding clinical diagnostics)

The advent of omics technologies, including metabolomics and transcriptomics, has revolutionized the study of complex biological systems. Integrating these approaches allows for a holistic understanding of metabolic pathways, gene expression, and their interplay, providing unprecedented insights into cellular functions. In the context of D-amino acids, these technologies are instrumental in profiling their presence, roles, and metabolic fates in various organisms and biological processes, distinct from clinical diagnostic applications.

Metabolomic and transcriptomic analyses are being employed to map the metabolic pathways involving phenylalanine and other D-amino acids in microorganisms and plants. For example, studies on Lactococcus lactis have utilized integrated genomics and metabolomics to demonstrate how D-amino acids, specifically D-methionine and D-phenylalanine, are incorporated into peptidoglycan synthesis. This incorporation enhances the bacteria's acid resistance and nisin yield, highlighting a non-clinical biological role for these compounds asm.org. Similarly, research in plants has leveraged these technologies to understand phenylalanine metabolism and its connection to the biosynthesis of various bioactive compounds frontiersin.org. In microbial systems, omics data helps elucidate complex metabolic pathways related to phenylalanine mdpi.com.

Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are crucial for sensitive and stereoselective D-amino acid analysis. NMR, for instance, can directly identify D-amino acids without derivatization, aiding in the mapping of metabolic pathways and understanding microbial ecosystem dynamics creative-proteomics.com. Advanced chromatographic methods are essential for separating and quantifying D-amino acids, which often exist in biological samples alongside much higher concentrations of their L-enantiomers chromatographyonline.com.

Table 2: Omics Approaches for D-Amino Acid/Phenylalanine Profiling (Non-Clinical)

Organism/SystemOmics TechnologyFocusKey Findings/Application
Lactococcus lactisMetabolomics, GenomicsD-amino acid incorporation into peptidoglycanImproved acid resistance and nisin yield asm.org
PlantsMetabolomics, TranscriptomicsPhenylalanine metabolismLink to biosynthesis of bioactive compounds frontiersin.org
BacteriaMetabolomics, TranscriptomicsPhenylalanine metabolism, amino acid pathwaysElucidation of metabolic pathways and their roles in fermentation flavor mdpi.com
Biological Samples (general)NMR, HPLC-MS/MS, Chiral ChromatographyD-amino acid detection, quantification, and pathway mappingDirect identification of D-amino acids, understanding microbial dynamics, stereoselective separation challenges creative-proteomics.comchromatographyonline.com
Cotton Flower BudsTranscriptomics, MetabolomicsPhenylpropanoid and amino acid metabolismIdentification of key metabolic pathways influencing development mdpi.com

Advanced Bioreactor Design for Sustainable D-Phenylalanine Production

The growing demand for D-phenylalanine as a chiral building block necessitates efficient and sustainable production methods. Advanced bioreactor designs and enzymatic synthesis strategies are at the forefront of achieving this goal, offering environmentally friendly alternatives to traditional chemical synthesis.

Enzymatic synthesis, particularly using enzymes like Phenylalanine Ammonia (B1221849) Lyase (PAL), has emerged as a highly effective route. Immobilization of enzymes onto solid supports, such as silica (B1680970), allows for their reuse and integration into continuous flow systems, significantly enhancing productivity and reducing costs nih.govmdpi.com. Packed-bed reactors (PBRs) and recirculating packed-bed reactors (RPBRs) are favored for their efficiency in handling immobilized enzymes, enabling high volumetric conversion rates and productivities. For instance, immobilized PAL from Rhodotorula glutinis has been employed in packed-bed reactors to produce D-phenylalanine from racemic mixtures with high yields (up to 95%) and enantiomeric excess (ee > 99%), achieving productivities of 7.2 g/L/h nih.govmdpi.com.

Furthermore, multi-enzyme cascade processes and deracemization strategies are being developed to further optimize D-phenylalanine synthesis. These methods couple different enzymes in a one-pot system to achieve stereoinversion and efficient conversion of readily available substrates like L-amino acids or cinnamic acids into D-phenylalanine derivatives nih.govresearchgate.netpolimi.it. Protein engineering, including directed evolution and site-saturation mutagenesis, is also playing a crucial role in developing engineered enzymes with enhanced activity, broader substrate specificity, and improved stereoselectivity for D-phenylalanine production acs.orgpolimi.itmdpi.com.

Table 3: Advanced Bioreactor and Enzymatic Strategies for D-Phenylalanine Production

Enzyme/SystemBioreactor TypeSubstrateKey Metric (Yield/Productivity/ee)Reference(s)
Immobilized PAL (Rhodotorula glutinis)Packed-bed reactorRacemic DL-phenylalanine7.2 g/L/h productivity, >99% ee mdpi.com
Immobilized PAL (Rhodotorula glutinis)Recirculating packed-bed reactor (RPBR)Racemic DL-phenylalanine7.2 g/L/h productivity, >99% ee nih.gov
Multi-enzyme cascade (e.g., LAAD + DAAT)One-pot systemL-amino acids / Cinnamic acidsHigh yields, broad substrate specificity, efficient stereoinversion nih.govresearchgate.netpolimi.it
Engineered PAL variantsNot specifiedCinnamic acidsImproved activity and selectivity nih.gov
Whole-cell biocatalysts (e.g., engineered E. coli)Fermentation / BioreactorPrecursors (e.g., keto acids)Variable yields/ee based on engineering researchgate.netpolimi.itmdpi.com
Phenylalanine Ammonia Lyase (PAL)Enzyme membrane reactor / Column reactorTrans-cinnamic acid63% yield, 1-7 g/L/h productivity (for L-Phe) nottingham.ac.uk

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

D-phenylalanine serves as a pivotal molecule at the confluence of chemistry, biology, and materials science, driving innovation in biomaterials, synthetic methodologies, and analytical techniques. Its unique chiral nature and chemical properties make it an ideal candidate for applications demanding precise molecular design and specific biological interactions.

Materials Science and Biology: The self-assembly of peptides containing D-amino acids, including D-phenylalanine, is a significant area of research for creating advanced biomaterials. These D-amino acid-containing peptides can form stable hydrogels and nanofibers, offering enhanced resistance to enzymatic degradation and improved biological performance compared to their L-amino acid counterparts units.it. Such self-assembling peptide materials are being explored for applications in regenerative medicine, serving as scaffolds for stem cell expansion and differentiation mdpi.comnih.gov. For example, chiral hybrid scaffolds incorporating D/L-phenylalanine gelators with poly-ε-caprolactone (PCL) have shown promise in promoting endothelial remodeling nih.gov. Furthermore, D-phenylalanine's hydrophobic benzyl (B1604629) side chain contributes to π–π stacking interactions, making phenylalanine-containing peptides suitable for entrapping aromatic drugs and enabling controlled release, as demonstrated in drug delivery systems dovepress.comrsc.org. Peptide cross-linking using D-phenylalanine derivatives also enhances the structural integrity and functionality of biomaterials ontosight.ai.

Chemistry and Biology: The interface between chemistry and biology is profoundly impacted by D-phenylalanine through biocatalytic synthesis routes. The development of enzymatic cascades that convert L-amino acids or related precursors into D-phenylalanine and its derivatives represents a sophisticated integration of biological catalysts with chemical substrates nih.govresearchgate.netpolimi.it. These methods offer high atom economy and selectivity, often requiring less harsh conditions than traditional chemical synthesis. Additionally, D-phenylalanine's role in engineered biological systems, such as its potential incorporation into proteins via reprogrammed ribosomal machinery, opens avenues for creating novel proteins with unique properties researchgate.net. Analytical chemistry also benefits, with the development of chiral fluorescent sensors for precise enantiomeric discrimination of D- and L-phenylalanine rsc.org.

Materials Science and Chemistry: From a materials science perspective, D-phenylalanine and its derivatives are key components in designing low-molecular-weight gelators and self-assembling systems. The precise control over molecular structure through chemical modification allows for tailoring the self-assembly behavior, leading to diverse nanostructures with tunable properties for applications ranging from drug delivery to environmental remediation rsc.orgresearchgate.netmdpi.comnih.gov. The chiral nature of D-phenylalanine also influences supramolecular assembly, affecting material properties and interactions at interfaces, such as protein adsorption, which is critical for biomaterial performance mdpi.compnas.org.

Table 4: Interdisciplinary Applications of D-Phenylalanine

FieldApplicationD-Phenylalanine RoleOutcome/Benefit
Materials Science & BiologySelf-assembling peptide hydrogels/nanofibersChirality, hydrophobic side chainEnhanced stability, controlled release, biomaterial scaffolds, improved biological performance units.itmdpi.comdovepress.comresearchgate.netmdpi.comnih.govroyalsocietypublishing.org
Materials Science & BiologyChiral hybrid scaffolds (e.g., D/PCL)ChiralityPromotes endothelial remodeling, enhances cell adhesion and proliferation nih.gov
Analytical ChemistryChiral fluorescent sensorsEnantiomeric recognitionHigh enantioselectivity for D- vs L-phenylalanine detection rsc.org
Biochemistry / Synthetic BiologyProtein engineering (non-canonical AA incorporation)Building block for novel protein structuresCreation of proteins with unique physical, chemical, and biological properties researchgate.net
Biocatalysis / ChemistryEnzymatic synthesis cascadesChiral building block, substrateEfficient and stereoselective synthesis of D-phenylalanine derivatives nih.govresearchgate.netpolimi.it
Materials Science / ChemistryLow-molecular-weight gelatorsHydrophobic side chain, self-assemblyTunable nanostructures for drug delivery, environmental applications rsc.org
Materials Science / Interface Chem.Interfacial phenomenaInfluence on pKa at air-water interfacesUnderstanding unique chemical behaviors at interfaces pnas.org
BiochemistryBacterial cell wall synthesisComponent of peptidoglycanImproved acid resistance and nisin yield in Lactococcus lactis asm.org

Compound List:

D-Phenylalanine (D-Phe)

L-Phenylalanine (L-Phe)

DL-Phenylalanine (DL-Phe)

N-Acetyl-D-phenylalanine

2-(S-L-cysteinyl)-D-phenylalanine

DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH)

H8-BINOL

Phenylalanine Ammonia Lyase (PAL)

L-amino acid deaminase (LAAD)

D-amino acid aminotransferase (DAAT)

D-amino acid dehydrogenase (DAADH)

Phenylpyruvic acid (PPA)

L-carnitine (LC(C0))

5-fluorouracil (B62378) (5-FU)

Poly-ε-caprolactone (PCL)

3,4-dihydroxy-L-phenylalanine (DOPA)

L-threonine ammonia lyase

Formate (B1220265) dehydrogenase

Glutamate dehydrogenase

Glutamine

Arginine

Glycine (B1666218)

Threonine

Aspartate

Proline

Cysteine

Methionine

Tyrosine

Tryptophan

Histidine

Alanine

Valine

Leucine

Isoleucine

Lysine

Glutamic acid

Glutathione

Norvaline (Nva)

p-nitrocinnamic acid

Cinnamic acid

Q & A

Q. What analytical methods are recommended for quantifying D-phenylalanine in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for precise quantification. For example, reversed-phase HPLC with a C18 column and gradient elution can separate D-phenylalanine from L-enantiomers and other amino acids . Validation parameters (e.g., linearity, limit of detection) should adhere to ICH guidelines. Bradford assays (protein-dye binding) may complement analyses when studying protein interactions .

Q. How can researchers ensure reproducibility in D-phenylalanine synthesis or isolation protocols?

Detailed experimental sections must include solvent purity, catalyst concentrations, reaction times, and purification steps (e.g., recrystallization solvents). For novel compounds, provide NMR, HPLC purity data, and chiral specificity tests. Known compounds require literature citations for identity confirmation . Store synthesized D-phenylalanine at -20°C under inert gas to prevent racemization .

Q. What safety protocols are critical when handling D-phenylalanine in laboratory settings?

Use fume hoods for powder handling to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Install emergency showers and eyewash stations. Toxicity data may be limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How do enzyme kinetics (e.g., Km and Vmax) differ for D-phenylalanine compared to other D-amino acids in metabolic studies?

Kinetic studies using PEGylated enzymes (e.g., PEG-fDAO) reveal D-phenylalanine has a lower Km (~24–40x) than D-proline, indicating higher substrate affinity. However, its solubility limits dosing in vivo. Use Michaelis-Menten plots with triplicate assays and compare to Lineweaver-Burk linearization. Note that Vmax differences may require adjusting substrate concentrations to avoid saturation artifacts .

Q. What experimental designs resolve contradictions in D-phenylalanine’s anti-inflammatory efficacy across preclinical models?

Contradictions arise from variable dosing schedules and pharmacokinetic profiles. For instance, PEG-fDAO’s long half-life (t1/2 = 33.68 h) necessitates staggered D-phenylalanine administration to avoid toxicity. Use paired studies with matched controls and standardized inflammation markers (e.g., TNF-α, IL-6). Meta-analyses of raw data from public repositories (e.g., PubMed) can identify confounding variables .

Q. How can researchers optimize chiral resolution in D-phenylalanine derivatization for drug development?

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution using acylases. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For Nateglinide derivatives, confirm stereochemistry with X-ray crystallography and compare to reference standards (e.g., CAS 105816-04-4) .

Q. What statistical approaches are robust for analyzing dose-response relationships in D-phenylalanine neuropharmacology studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response) with Bayesian hierarchical modeling to account for inter-study variability. For small sample sizes, apply bootstrapping or permutation tests. Open-source tools like R or Python’s SciPy suite enhance reproducibility .

Methodological Guidance

  • Data Presentation : Raw data (e.g., chromatograms, kinetic curves) should be archived in supplementary materials. Summarize key findings in tables with error margins (SEM/CI) .
  • Literature Reviews : Prioritize studies with transparent methods and conflict-of-interest disclosures. Exclude confounded studies (e.g., unreported racemization in synthesis) .
  • Ethical Reporting : Disclose funding sources and author contributions. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.